REACTION_CXSMILES
|
[CH:1]([CH:3]=[CH2:4])=[O:2].[CH3:5][CH:6]=[C:7](N1CCCC1)[CH2:8][CH3:9]>C1C=CC=CC=1>[CH3:4][C:3]1[C:1](=[O:2])[CH:6]([CH3:5])[CH2:7][CH2:8][CH:9]=1
|
Name
|
acrolein
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
CC=C(CC)N1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
it is subsequently heated for 2 hours at 50°-55° C.
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The oil remaining is dissolved in 250 ml of 20% hydrochloric acid
|
Type
|
STIRRING
|
Details
|
the solution is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts are dried over magnesium sulphate
|
Type
|
DISTILLATION
|
Details
|
the ether is distilled off
|
Type
|
DISTILLATION
|
Details
|
The crude 2,6-dimethyl-cyclohex-2-en-1-one remaining is purified by vacuum distillation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(C(CCC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.8 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |